ALZ-801 vs. Tramiprosate: Superior Pharmacokinetic Properties and Reduced Inter-Subject Variability Enabling Clinical Development
ALZ-801 is a valine-conjugated prodrug that was specifically designed to overcome the two critical limitations of its parent compound tramiprosate: high inter-subject pharmacokinetic variability and mild-to-moderate gastrointestinal intolerance [1]. Compared to tramiprosate, ALZ-801 extends the plasma half-life of the active moiety tramiprosate and significantly improves interindividual pharmacokinetic variability [2]. ALZ-801 demonstrates 52% oral bioavailability, with approximately 40% brain-drug exposure relative to plasma, and undergoes near-complete renal clearance [3]. In male CD-1 mice, ALZ-801 (oral administration, 172 mg/kg) exhibits a mean AUCt of 58,758 ng/ml·h in plasma and 5,841 ng/ml·h in brain, with an ALZ-801:tramiprosate ratio of 1.8 in plasma and 3.1 in brain, confirming efficient prodrug conversion and brain penetration [4].
| Evidence Dimension | Oral bioavailability and brain exposure |
|---|---|
| Target Compound Data | 52% oral bioavailability; ~40% brain-drug exposure relative to plasma; plasma AUCt 58,758 ng/ml·h; brain AUCt 5,841 ng/ml·h (172 mg/kg in mice) |
| Comparator Or Baseline | Tramiprosate: High inter-subject PK variability; extensive GI metabolism; lower and more variable brain exposure |
| Quantified Difference | ALZ-801 extends plasma tramiprosate half-life and reduces interindividual PK variability; ALZ-801:tramiprosate ratio of 1.8 (plasma) and 3.1 (brain) in mice [4] |
| Conditions | Phase 1 clinical pharmacokinetic studies in healthy volunteers; preclinical studies in male CD-1 mice (172 mg/kg oral dose) |
Why This Matters
The improved and consistent PK profile of ALZ-801 directly enables reliable once-daily or twice-daily oral dosing in clinical trials and potential therapeutic use, whereas tramiprosate's PK variability contributed to inconsistent exposure and lack of efficacy in Phase 3 trials, making ALZ-801 the only viable procurement option for research or clinical development targeting this mechanism.
- [1] Hey JA, Yu JY, Versavel M, et al. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease. Clin Pharmacokinet. 2018;57(3):315-333. View Source
- [2] Lee D, et al. Review of valiltramiprosate (ALZ-801) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential. Expert Opin Pharmacother. 2024. View Source
- [3] Hey JA, et al. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain. CNS Drugs. 2018;32(9):849-861. View Source
- [4] PeptideDB. Valiltramiprosate Product Database Entry. CAS: 1034190-08-3. View Source
